molecular formula C20H21ClN4O B4846497 N-(2-chlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea

N-(2-chlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea

Cat. No.: B4846497
M. Wt: 368.9 g/mol
InChI Key: HMESDBFFSRAPNJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea typically involves the following steps:

    Formation of the pyrazole ring: The synthesis begins with the preparation of the 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazole intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with 3-methylbenzaldehyde under acidic or basic conditions.

    Urea formation: The pyrazole intermediate is then reacted with 2-chloroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.

Industrial Production Methods

Industrial production of N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Receptor binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-(2-chlorophenyl)-N’-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea can be compared with other similar compounds, such as:

    N-(2-chlorophenyl)-N’-[3,5-dimethyl-1H-pyrazol-4-yl]urea: Lacks the methylbenzyl group, which may affect its chemical properties and biological activities.

    N-(2-chlorophenyl)-N’-[3-methyl-1H-pyrazol-4-yl]urea: Lacks the dimethyl groups on the pyrazole ring, potentially altering its reactivity and interactions.

    N-(2-chlorophenyl)-N’-[1H-pyrazol-4-yl]urea: Lacks both the methylbenzyl and dimethyl groups, resulting in different chemical and biological properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O/c1-13-7-6-8-16(11-13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-10-5-4-9-17(18)21/h4-11H,12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMESDBFFSRAPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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